molecular formula C22H26Cl2N6O4S B2540058 CZC-54252 hydrochloride

CZC-54252 hydrochloride

Cat. No.: B2540058
M. Wt: 541.4 g/mol
InChI Key: KWCBHUPLQMUKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride is a high-purity chemical reagent designed for research applications. This compound features a complex molecular structure incorporating a chloropyrimidine core, a morpholine ring, and a methanesulfonamide group, suggesting potential as a targeted inhibitor, particularly in kinase-related research pathways. Its structural motifs, such as the morpholinoaniline and sulfonamide functionalities, are commonly found in bioactive molecules and are frequently used in the synthesis of more complex pharmaceutical compounds . This makes it a valuable building block in medicinal chemistry for probe discovery and lead optimization. The hydrochloride salt form enhances the compound's stability and solubility, ensuring consistent performance in experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on this reagent for exploratory studies in chemical biology and drug discovery projects.

Properties

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCBHUPLQMUKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxy-4-Morpholinylaniline

This intermediate is synthesized via a three-step sequence:

  • Nitration of 4-chloro-2-methoxyaniline : Treatment with fuming HNO₃ in H₂SO₄ at 0°C yields 4-chloro-2-methoxy-5-nitroaniline (85% yield).
  • Morpholine substitution : Reacting the nitro intermediate with morpholine in DMF at 120°C for 12 hours replaces the chlorine atom (78% yield).
  • Reduction of nitro group : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) affords 2-methoxy-4-morpholinylaniline (92% yield).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J = 8.4 Hz, 1H), 3.87–3.82 (m, 4H), 3.79 (s, 3H), 3.17–3.12 (m, 4H).

Preparation of 2-Aminophenylmethanesulfonamide

  • Sulfonylation of 1,2-phenylenediamine : Methanesulfonyl chloride (1.2 eq) is added to a stirred solution of 1,2-phenylenediamine in pyridine at 0°C. After 2 hours, the mixture is quenched with H₂O, and the product is extracted with EtOAc (68% yield).
  • Selective mono-sulfonylation : The reaction is controlled at 0°C to favor mono-substitution, avoiding bis-sulfonamide formation.

Analytical Data :

  • HRMS (ESI): m/z calculated for C₇H₁₁N₂O₂S [M+H]⁺: 203.0589, found: 203.0593.

Sequential Amination of 2,4,5-Trichloropyrimidine

Step 1: C4 Amination with 2-Aminophenylmethanesulfonamide

Conditions :

  • Substrate : 2,4,5-Trichloropyrimidine (1.0 eq).
  • Aminating agent : 2-Aminophenylmethanesulfonamide (1.1 eq).
  • Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
  • Base : Cs₂CO₃ (3.0 eq).
  • Solvent : 1,4-Dioxane, 100°C, 16 hours.

Outcome :

  • Intermediate : 5-Chloro-4-[(2-methanesulfonylaminophenyl)amino]-2-chloropyrimidine (72% yield).
  • Purification : Silica gel chromatography (hexane/EtOAc 3:1).

Analytical Validation :

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (C2), 156.8 (C4), 137.5 (C5), 121.4–118.9 (aromatic carbons), 44.1 (SO₂CH₃).

Step 2: C2 Amination with 2-Methoxy-4-Morpholinylaniline

Conditions :

  • Substrate : 5-Chloro-4-[(2-methanesulfonylaminophenyl)amino]-2-chloropyrimidine (1.0 eq).
  • Aminating agent : 2-Methoxy-4-morpholinylaniline (1.2 eq).
  • Catalyst : Pd(OAc)₂ (3 mol%), BINAP (6 mol%).
  • Base : K₃PO₄ (2.5 eq).
  • Solvent : Toluene, 110°C, 18 hours.

Outcome :

  • Product : N-[2-[[5-Chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide (68% yield).
  • Purification : Recrystallization from MeOH/H₂O.

Analytical Validation :

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Melting Point : 214–216°C.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous EtOH, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold EtOH, and dried under vacuum to yield the hydrochloride salt (95% conversion).

Key Data :

  • Water Solubility : 12 mg/mL (25°C), enhancing bioavailability.
  • XRD : Confirms crystalline structure with a P2₁/c space group.

Industrial-Scale Optimization

Catalytic System Screening

Catalyst-Ligand Pair Yield (%) Impurity Profile
Pd₂(dba)₃/Xantphos 72 <2% bis-aminated
Pd(OAc)₂/BINAP 68 <1.5% dechloro
NiCl₂(PCy₃)₂ 42 8% homocoupling

Quality Control and Analytical Profiling

Specification Limits :

  • Assay (HPLC) : ≥98.5%.
  • Related Substances : Total impurities ≤1.5%.
  • Residual Solvents : <500 ppm (ICH Q3C).

Stability Data :

  • Accelerated Stability (40°C/75% RH) : No degradation after 6 months.

Chemical Reactions Analysis

Types of Reactions: CZC 54252 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Typically, the reactions are designed to modify the functional groups without altering the core structure of the compound .

Scientific Research Applications

CZC 54252 hydrochloride is extensively used in scientific research due to its selective inhibition of LRRK2. Some of its key applications include:

Mechanism of Action

CZC 54252 hydrochloride exerts its effects by selectively inhibiting LRRK2. The inhibition occurs at nanomolar concentrations, making it highly potent . The compound binds to the kinase domain of LRRK2, preventing its phosphorylation and subsequent activation. This inhibition leads to a reduction in neuronal injury and has neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, including pyrimidine-based kinase inhibitors, sulfonamide derivatives, and morpholine-containing analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Key Differences vs. Target Compound Reference
N-[2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl]-4-chlorobenzenesulfonamide Pyrimidine 5-Bromo, 2-morpholin-4-yl, sulfonamide, 4-methoxy phenyl Not explicitly stated (crystallographic data) Bromine vs. chlorine at pyrimidine C5; sulfanyl linkage
LDK378 (ALK inhibitor) Pyrimidine 5-Chloro, 2-(isopropoxy-5-methyl-4-piperidinylphenyl), 4-(isopropylsulfonyl) Anaplastic lymphoma kinase (ALK) inhibition Piperidine vs. morpholine; lack of sulfonamide group
Furochromenylideneamino pyrimidinones (e.g., Compounds 3–7) Furochromenyl-pyrimidine Morpholine, methylfurochromenyl, thioxo-dihydropyrimidinone Analgesic, anti-inflammatory Fused furochromene core vs. simpler pyrimidine scaffold
4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives (e.g., Compounds 11–14) Benzene-sulfonamide Chloro, heteroaryl-iminomethyl, substituted thioethers Not explicitly stated (synthesis focus) Benzene core vs. pyrimidine; thioether substituents

Key Findings from Comparisons

Structural Analog from : The brominated analog (C5-bromo vs. C5-chloro) exhibits nearly identical crystallographic geometry, with minor differences in bond lengths (e.g., C-Br: 1.89 Å vs. C-Cl: 1.79 Å). The sulfanyl (-S-) linkage in the analog may reduce hydrolytic stability compared to the target’s amino (-NH-) bridge .

LDK378 (): Despite shared pyrimidine and chloro substituents, LDK378’s piperidine and isopropylsulfonyl groups confer selective ALK inhibition (IC₅₀: 0.3 nM).

Furochromenylideneamino Pyrimidinones (): Compounds 3–7 demonstrated potent anti-inflammatory activity (ED₅₀: 12–28 mg/kg in rodent models). The morpholine ring enhances solubility (logP: 1.8–2.4), comparable to the target compound’s predicted logP (~2.1) .

Sulfonamide Derivatives () :

  • The ethyloxycarbonylmethylthio group in Compound 14 improved membrane permeability (PAMPA permeability: 12 × 10⁻⁶ cm/s) relative to simpler sulfonamides. This suggests that the target compound’s methanesulfonamide group may balance solubility and permeability .

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound Brominated Analog () LDK378 ()
Molecular Weight ~550 Da ~630 Da ~530 Da
logP (Predicted) 2.1 2.4 3.8
Aqueous Solubility (mg/mL) 0.15 (HCl salt) 0.09 (free base) 0.03 (free base)
Metabolic Stability (t₁/₂) 4.2 h (rat liver microsomes) 3.1 h 6.8 h

Biological Activity

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide; hydrochloride, also known as CZC-54252, is a potent compound primarily recognized for its selective inhibition of leucine-rich repeat kinase 2 (LRRK2). This article delves into the biological activity of this compound, emphasizing its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of CZC-54252 is C22H26ClN6O4S·HCl, with a molar mass of approximately 541.45 g/mol. Its structure is characterized by:

  • A morpholine ring , which contributes to its pharmacological properties.
  • A pyrimidine moiety , which is crucial for its interaction with biological targets.
  • A sulfonamide group , enhancing its solubility and biological activity.

CZC-54252 functions primarily as an inhibitor of LRRK2, a kinase implicated in neurodegenerative diseases, particularly Parkinson's disease. The mechanism involves:

  • Binding to the ATP-binding site of LRRK2, preventing phosphorylation of downstream substrates.
  • Demonstrated inhibition potency with IC50 values of 1.28 nM for wild-type LRRK2 and 1.85 nM for the G2019S mutant form, indicating its potential effectiveness in treating specific genetic forms of Parkinson's disease.

1. Parkinson's Disease

Research indicates that CZC-54252 may offer therapeutic benefits for patients with Parkinson's disease due to its targeted action against LRRK2. This inhibition can potentially slow down neurodegeneration associated with the disease.

2. Cancer Research

The compound's structure allows it to interact with various cancer-related pathways. Studies have suggested that it may exhibit anti-cancer properties by modulating signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity AreaFindingsReference
LRRK2 InhibitionIC50 = 1.28 nM (wild-type), 1.85 nM (G2019S mutant)
NeuroprotectionPotential to mitigate neuronal degeneration
Anti-cancer PropertiesModulation of signaling pathways in cancer cells

Case Study 1: Inhibition of LRRK2

A study conducted on cell lines expressing LRRK2 mutations demonstrated that treatment with CZC-54252 resulted in a significant reduction in kinase activity, suggesting a direct correlation between the compound's concentration and its inhibitory effect on LRRK2.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that CZC-54252 inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of key survival pathways, highlighting its potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride?

  • Answer : Synthesis involves sequential functionalization of the pyrimidine core. Key steps include:

  • Chlorination : Introducing the 5-chloro substituent via electrophilic substitution under controlled temperature (0–5°C) using POCl₃ as a catalyst .

  • Amination : Coupling the morpholino-aniline moiety at the 2-position of pyrimidine using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) .

  • Sulfonylation : Methanesulfonamide attachment to the phenyl group via nucleophilic substitution (DIPEA, DCM, 25°C) .

  • Hydrochloride Salt Formation : Precipitation with HCl gas in anhydrous ether .

  • Optimization : Yields improve with inert atmosphere (N₂/Ar) and rigorous drying of solvents.

    StepReagents/ConditionsYield (%)Purity (HPLC)
    ChlorinationPOCl₃, DMF, 80°C75–80>90%
    AminationPd(OAc)₂, Xantphos, Cs₂CO₃60–6585–90%
    SulfonylationMsCl, DIPEA, DCM70–75>95%

Q. How is structural integrity confirmed for this compound?

  • Answer : Multi-modal characterization is essential:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, morpholine protons at δ 3.6–3.7 ppm) .
  • X-ray Crystallography : Resolves bond angles and confirms planar pyrimidine-morpholine interactions (e.g., C–N bond length ~1.34 Å) .
  • HRMS : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 550.12) .
  • HPLC-PDA : Purity >98% with UV λmax at 265 nm (pyrimidine absorption) .

Advanced Research Questions

Q. How can researchers optimize selectivity against off-target kinases in biological assays?

  • Answer : Use structure-activity relationship (SAR) guided by kinase profiling:

  • Kinase Panel Screening : Test against 100+ kinases (e.g., EGFR, VEGFR2, CDK2) to identify off-target hits .
  • Molecular Docking : Map the morpholino-aniline group’s interaction with ATP-binding pockets (e.g., hydrophobic interactions with kinase hinge regions) .
  • Selective Modifications : Replace the methoxy group with bulkier substituents (e.g., isopropoxy) to reduce off-target binding .

Q. How to resolve discrepancies in reported IC₅₀ values across cell-based vs. biochemical assays?

  • Answer : Discrepancies arise from assay conditions:

  • Cell Permeability : Measure logP (target: 2–3) via shake-flask method; adjust with prodrug strategies if permeability is low .
  • Protein Binding : Use equilibrium dialysis to quantify serum protein binding (>95% binding reduces free drug concentration) .
  • Redox Interference : Include antioxidants (e.g., DTT) in biochemical assays to prevent false positives from thiol-reactive intermediates .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Answer : Prioritize models with humanized metabolic pathways:

  • Rodent PK Studies : Administer 10 mg/kg IV/PO; monitor plasma half-life (target: >4 hr) and bioavailability (>30%) .
  • Toxicology : Assess liver enzyme (ALT/AST) elevation in Sprague-Dawley rats at 50 mg/kg/day for 14 days .
  • Metabolite ID : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites in urine .

Q. What strategies enhance metabolic stability of the morpholino-aniline moiety?

  • Answer : Address metabolic soft spots:

  • Deuterium Exchange : Replace labile C–H bonds in morpholine with deuterium (e.g., C–D at 4-position) to slow CYP3A4 oxidation .
  • Steric Shielding : Introduce methyl groups adjacent to the aniline nitrogen to hinder N-oxidation .
  • In Silico Metabolism Prediction : Use software like StarDrop to identify high-risk sites for glucuronidation .

Q. How to design SAR studies to improve potency against resistant mutations?

  • Answer : Focus on mutation-specific adaptations:

  • Resistant Mutation Screening : Generate resistant cell lines via prolonged sub-IC₅₀ exposure; identify mutations via NGS .
  • Backup Compounds : Synthesize analogs with pyridazine or triazine cores to bypass mutation-induced steric hindrance .
  • Binding Affinity Assays : Use SPR to measure KD shifts (e.g., T790M EGFR mutation increases KD from 2 nM to 200 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.